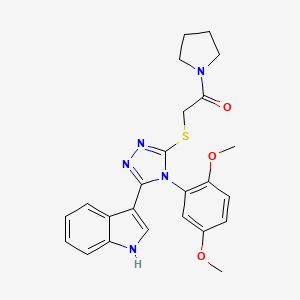

2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3S/c1-31-16-9-10-21(32-2)20(13-16)29-23(18-14-25-19-8-4-3-7-17(18)19)26-27-24(29)33-15-22(30)28-11-5-6-12-28/h3-4,7-10,13-14,25H,5-6,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJCWPIIFQCZEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCCC3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an anti-inflammatory and anticancer agent. The following sections detail various aspects of its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds possess significant anticancer properties. For instance, the presence of the indole moiety in the compound enhances its ability to inhibit cancer cell proliferation.

Case Study: In Vitro Analysis

A study conducted by Chahal et al. (2023) assessed the anticancer activity of similar triazole derivatives using various cancer cell lines. The results indicated that compounds with a triazole ring exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM against breast and colon cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | MCF-7 (Breast) | 15 |

| Triazole Derivative B | HT-29 (Colon) | 25 |

| Target Compound | MCF-7 | 20 |

Anti-inflammatory Activity

The compound's anti-inflammatory properties are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Inhibition of COX enzymes leads to decreased production of prostaglandins, thus reducing inflammation. A comparative study showed that similar compounds demonstrated significant inhibition of COX-II with an IC50 value of approximately 0.52 µM, indicating a strong anti-inflammatory effect .

Antimicrobial Activity

The thioether functional group in the compound has been associated with antimicrobial properties. Research has shown that related thioether compounds exhibit antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Screening

A study reported that certain thioether derivatives displayed high antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thioether A | Staphylococcus aureus | 32 |

| Thioether B | E. coli | 64 |

| Target Compound | Staphylococcus aureus | 48 |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of 611.7 g/mol. The presence of a triazole ring is noteworthy as triazoles are known for their antifungal and anticancer properties. Additionally, the indole and pyrrolidine groups enhance its bioactivity by potentially interacting with various biological targets.

Antifungal Properties

Triazole derivatives are widely recognized for their antifungal activities. The compound's structure suggests it may inhibit specific enzymes involved in fungal cell wall synthesis or disrupt membrane integrity. Studies have shown that triazoles can effectively treat infections caused by fungi such as Candida and Aspergillus species.

Anticancer Potential

Research indicates that compounds featuring indole and triazole moieties can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific interactions with cellular pathways involved in cancer progression make this compound a candidate for further investigation in oncology .

Synthesis Pathways

The synthesis of this compound generally involves multi-step organic reactions. Common methods include:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the pyrrolidine moiety via nucleophilic substitution.

- Functionalization at various positions to enhance biological activity.

Each synthetic step requires optimization to ensure high yields and purity of the final product.

Case Studies

Several studies have explored the applications of similar compounds:

- Antifungal Activity : A study demonstrated that triazole derivatives showed significant antifungal activity against Candida albicans, suggesting that modifications to the triazole structure could enhance potency against resistant strains .

- Anticancer Efficacy : Research on related indole-triazole compounds indicated their ability to inhibit cancer cell proliferation in vitro, highlighting their potential as chemotherapeutic agents .

- In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of similar compounds to target proteins involved in cancer progression, providing insights into their potential therapeutic roles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone, and how can reaction yields be optimized?

- Methodological Answer :

- Stepwise Synthesis : Construct the triazole core first via cyclization of thiosemicarbazides or hydrazine derivatives, followed by functionalization. For example, thioether formation can be achieved by reacting the triazole-thiol intermediate with chloroacetone derivatives under basic conditions (e.g., NaOH in aqueous ethanol) .

- Optimization : Use controlled temperatures (60–80°C) and catalysts like triethylamine to enhance reaction efficiency. Solvent choice (e.g., methanol or DMF) significantly impacts purity and yield .

- Yield Monitoring : Track intermediates via TLC and confirm final product purity using HPLC (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, indole NH at δ ~10.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against targets like 5-lipoxygenase (5-LOX) or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric assays (e.g., LOX activity via linoleic acid peroxidation) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Positive Controls : Compare with standard inhibitors (e.g., zileuton for 5-LOX) to validate assay conditions .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) predict the bioactivity and stability of this compound?

- Methodological Answer :

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., 5-LOX active site). Prioritize binding poses with strong hydrogen bonds to key residues (e.g., His372/373 in 5-LOX) .

- DFT Calculations :

- Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap) and stability. Compare calculated IR spectra with experimental data to validate conformers .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer :

- Dynamic Effects : Assign ambiguous peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., pyrrolidine protons vs. methoxy groups) .

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to observe solvent-dependent shifts, particularly for exchangeable protons (e.g., indole NH) .

- Crystallography : If feasible, obtain single-crystal X-ray data to unambiguously confirm bond lengths and angles .

Q. What strategies improve the pharmacokinetic profile (e.g., solubility, bioavailability) of this compound?

- Methodological Answer :

- Salt Formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility. For example, react the free base with HCl in ethanol .

- Prodrug Design : Modify the ethanone moiety to a hydroxyl group for ester prodrugs, which hydrolyze in vivo to release the active compound .

- ADME Prediction : Use SwissADME or pkCSM to predict logP, BBB permeability, and CYP450 interactions. Adjust substituents (e.g., methoxy groups) to reduce metabolic liability .

Q. How do reaction conditions (e.g., solvent, catalyst) influence stereochemical outcomes in the synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.